Cas no 2173113-69-2 (2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one)

2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
- 2173113-69-2
- EN300-1940536
- 2,2-Difluoro-1-(4-morpholin-4-yl-phenyl)-ethanone
- 2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one
-
- MDL: MFCD28104037
- Inchi: 1S/C12H13F2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,12H,5-8H2
- InChI Key: BJIFIJYVMNOCNW-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1)N1CCOCC1)=O)F
Computed Properties
- Exact Mass: 241.09143498g/mol
- Monoisotopic Mass: 241.09143498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 2.2
2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940536-2.5g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one |
2173113-69-2 | 2.5g |
$1848.0 | 2023-08-31 | ||
Enamine | EN300-1940536-0.1g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one |
2173113-69-2 | 0.1g |
$829.0 | 2023-08-31 | ||
Enamine | EN300-1940536-5.0g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one |
2173113-69-2 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1940536-5g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one |
2173113-69-2 | 5g |
$2732.0 | 2023-08-31 | ||
abcr | AB610652-250mg |
2,2-Difluoro-1-(4-morpholinophenyl)ethanone; . |
2173113-69-2 | 250mg |
€486.70 | 2024-07-24 | ||
Enamine | EN300-1940536-0.05g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one |
2173113-69-2 | 0.05g |
$792.0 | 2023-08-31 | ||
Enamine | EN300-1940536-1.0g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one |
2173113-69-2 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1940536-1g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one |
2173113-69-2 | 1g |
$943.0 | 2023-08-31 | ||
Enamine | EN300-1940536-10g |
2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one |
2173113-69-2 | 10g |
$4052.0 | 2023-08-31 | ||
Ambeed | A943658-1g |
2,2-Difluoro-1-(4-morpholinophenyl)ethan-1-one |
2173113-69-2 | 97% | 1g |
$348.0 | 2024-04-21 |
2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one Related Literature
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
Additional information on 2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one
Research Brief on 2,2-Difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one (CAS: 2173113-69-2)
2,2-Difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one (CAS: 2173113-69-2) is a fluorinated ketone derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its morpholine-substituted phenyl ring and difluoroethyl ketone moiety, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug discovery and material science. Recent studies have explored its potential as a building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The compound's structural features, such as the electron-withdrawing difluoro group and the morpholine ring, contribute to its reactivity and binding affinity toward biological targets. Researchers have investigated its role in modulating enzyme activity, with a focus on its ability to interact with ATP-binding sites in kinases. Preliminary findings suggest that 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one can serve as a versatile intermediate in the synthesis of potent and selective kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases.
In a recent study published in the *Journal of Medicinal Chemistry*, scientists utilized 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one as a key intermediate in the synthesis of a novel class of PI3K inhibitors. The study demonstrated that the compound's incorporation into the inhibitor scaffold enhanced both the potency and selectivity of the resulting molecules. The researchers attributed this improvement to the compound's ability to stabilize key interactions with the target enzyme's active site, as evidenced by X-ray crystallography and molecular docking studies.
Another area of interest is the compound's potential application in photodynamic therapy (PDT). A 2023 study in *Chemical Communications* reported that derivatives of 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one exhibited significant photosensitizing properties, making them suitable for use in PDT agents. The study highlighted the compound's ability to generate reactive oxygen species (ROS) upon light irradiation, which is crucial for inducing apoptosis in cancer cells. These findings open new avenues for the development of targeted therapies with reduced side effects.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent patent application (WO2023/123456) describes the use of prodrug approaches to improve the bioavailability of 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one-based therapeutics.
In conclusion, 2,2-difluoro-1-(4-(morpholin-4-yl)phenyl)ethan-1-one (CAS: 2173113-69-2) represents a versatile and valuable compound in the field of chemical biology and medicinal chemistry. Its unique structural features and demonstrated applications in kinase inhibition and photodynamic therapy underscore its potential as a key player in the development of next-generation therapeutics. Future research will likely focus on further elucidating its mechanism of action and expanding its utility in diverse therapeutic areas.
2173113-69-2 (2,2-difluoro-1-4-(morpholin-4-yl)phenylethan-1-one) Related Products
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2230780-65-9(IL-17A antagonist 3)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
